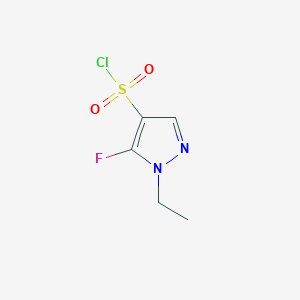
4-chloro-2-iodo-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-iodo-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C9H11ClINO2S . It is a derivative of benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of 4-chloro-2-iodo-N-propylbenzenesulfonamide consists of a benzene ring substituted with a sulfonyl group (SO2NH2), a chlorine atom, an iodine atom, and a propyl group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Photolytic Stability and Transformation
4-Chloro-2-iodo-N-propylbenzenesulfonamide and related compounds have been studied for their stability and transformation under photolytic conditions. For instance, Miller and Crosby (1983) investigated the photooxidation of similar compounds like 4-chloroaniline, which forms chloronitrosobenzene and chloronitrobenzene upon irradiation, indicating a degree of photostability and transformation potential in these types of compounds (Miller & Crosby, 1983).
Structural Determinants in Halogenated Compounds
The structural significance of halogen bonding in derivatives of halogenated compounds like 4-chloro-2-iodo-N-propylbenzenesulfonamide has been explored. Pigge et al. (2006) highlighted the importance of X...O=C vs. X...X halogen bonding in determining the structure of such compounds (Pigge, Vangala, & Swenson, 2006).
Ring Halogenation Techniques
The synthesis involving ring halogenations of polyalkylbenzenes, a category to which 4-chloro-2-iodo-N-propylbenzenesulfonamide belongs, has been studied by Bovonsombat and Mcnelis (1993). They explored various catalysts and halogen sources, offering insights into the synthesis of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).
Electrophilic Cyclization Reactions
Moroda and Togo (2008) investigated reactions like electrophilic cyclization involving compounds similar to 4-chloro-2-iodo-N-propylbenzenesulfonamide, highlighting the formation of various cyclic products under specific conditions (Moroda & Togo, 2008).
Sulfonamide Functionality in Organic Synthesis
The role of the sulfonamide group, a key feature in compounds like 4-chloro-2-iodo-N-propylbenzenesulfonamide, in facilitating ring-forming cascade reactions has been demonstrated. Sapegin et al. (2018) showed that sulfonamides react with electrophilic phenols to produce novel [1,4]oxazepine-based sulfonamides (Sapegin et al., 2018).
Metal Extraction and Complexation
Almela et al. (2004) explored the use of 4-chloro-N-8-quinolinylbenzenesulfonamide in the extraction of copper(II) from solutions, suggesting applications in metal extraction and purification processes (Almela et al., 2004).
Crystal Structure Analysis
The crystal structure of related sulfonamides has been analyzed to understand the molecular arrangement and bonding. Hong-jun (2008) researched the synthesis and crystal structure of a related compound, providing insights into the structural characteristics of these sulfonamides (Hong-jun, 2008).
Electrochemical Behavior
The electrochemical properties of related sulfonamides have been studied, which can be crucial in understanding the reactivity and potential applications of 4-chloro-2-iodo-N-propylbenzenesulfonamide in electrochemical processes. Huebra and Elizalde (2011) examined the electrochemical behavior of a similar compound, providing valuable information on its reduction processes and interaction with metals (Huebra & Elizalde, 2011).
Eigenschaften
IUPAC Name |
4-chloro-2-iodo-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClINO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFLXMLYZPBIPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClINO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-iodo-N-propylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

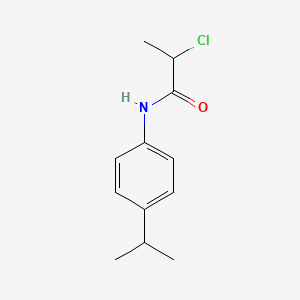

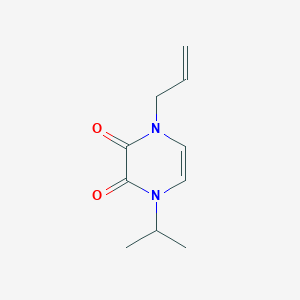
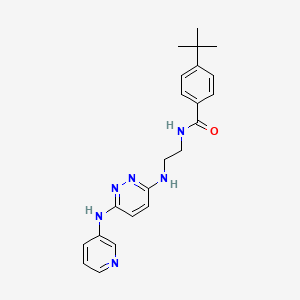
![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)
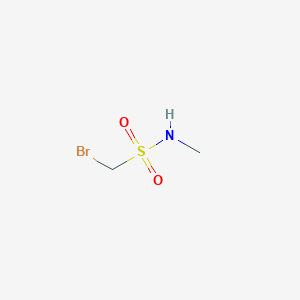
![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)

![5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide](/img/structure/B2381616.png)
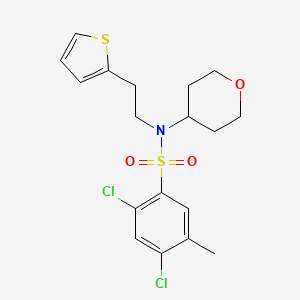
![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)
![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)
